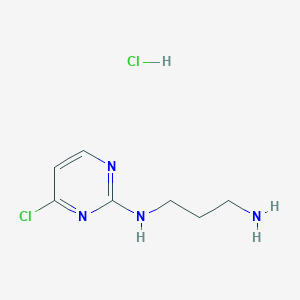

N1-(4-chloropyrimidin-2-yl)propane-1,3-diamine hydrochloride

Description

N1-(4-chloropyrimidin-2-yl)propane-1,3-diamine hydrochloride is a diamine derivative featuring a propane-1,3-diamine backbone substituted with a 4-chloropyrimidin-2-yl group. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that enhance binding affinity, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name |

N'-(4-chloropyrimidin-2-yl)propane-1,3-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4.ClH/c8-6-2-5-11-7(12-6)10-4-1-3-9;/h2,5H,1,3-4,9H2,(H,10,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXCQCDEUMUCBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)NCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(4-chloropyrimidin-2-yl)propane-1,3-diamine hydrochloride typically involves the reaction of 4-chloropyrimidine with propane-1,3-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

N1-(4-chloropyrimidin-2-yl)propane-1,3-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N1-(4-chloropyrimidin-2-yl)propane-1,3-diamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(4-chloropyrimidin-2-yl)propane-1,3-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrimidine and Quinoline Derivatives

N1-(5-Bromo-2-chloropyrimidin-4-yl)propane-1,3-diamine Hydrochloride (Compound 13)

- Structure : Features bromine and chlorine substituents on the pyrimidine ring.

- Synthesis : Achieved via reaction of 5-bromo-2,4-dichloropyrimidine with tert-butyl carbamate, followed by HCl treatment, yielding 100% .

Ro 47-0543 (N1-(7-Chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine)

- Structure: Propane-1,3-diamine linked to a 7-chloroquinoline group with diethyl substitutions.

- Metabolism: Metabolized to mono- and bisdesethyl derivatives, reducing activity as alkyl groups are removed .

- Key Difference : Diethyl groups enhance lipophilicity, which may improve membrane permeability but increase metabolic liability compared to the unalkylated target compound.

Aromatic Ring-Substituted Diamines

N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine Hydrochloride

- Structure : Substituted with a nitro and methyl group on the phenyl ring (C10H16ClN3O2, MW 245.71).

- Applications : Used in dye synthesis and as a building block for antimicrobial agents .

- Key Difference : The nitro group is strongly electron-withdrawing, reducing solubility and altering electronic interactions compared to the pyrimidine-based target compound.

N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine Dihydrochloride

- Structure : Methoxy substitution on pyrimidine (C8H16Cl2N4O, MW 255.14).

- Properties : Methoxy group enhances solubility via hydrogen bonding but may reduce target affinity due to steric effects .

- Key Difference: Dihydrochloride form improves aqueous solubility compared to the monohydrochloride target compound.

K137-E4 (Bi-Substrate CK2 Inhibitor)

- Structure : Derived from K137 (N1-(4,5,6,7-tetrabromo-1H-benzimidazole-2-yl)-propane-1,3-diamine) with glutamic acid residues.

- Activity : IC50 = 25 nM (vs. 130 nM for K137) and improved selectivity for CK2 kinase .

- Key Difference : The benzimidazole core provides a planar aromatic system for ATP-binding site interactions, whereas the pyrimidine in the target compound may engage in distinct π-π interactions.

Cyclam Derivatives with Propane-1,3-diamine Substituents

Comparative Data Table

Key Findings and Implications

- Substituent Effects : Chlorine on pyrimidine optimizes electronic effects for target binding, while bulky groups (e.g., bromine, diethyl) may hinder interactions or alter metabolism.

- Solubility: Dihydrochloride salts (e.g., ) improve solubility, but the target compound’s monohydrochloride form balances solubility and lipophilicity.

- Biological Activity: Pyrimidine-based diamines show promise in kinase inhibition, whereas quinoline derivatives (e.g., ) excel in antiparasitic applications.

Biological Activity

N1-(4-chloropyrimidin-2-yl)propane-1,3-diamine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C7H12Cl2N4

- Molecular Weight : 223.1030 g/mol

- CAS Number : 2566439-40-3

- InChI Key : FLXCQCDEUMUCBT-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors. The compound is known to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and therapeutic effects.

Enzyme Inhibition

Research indicates that the compound acts as an enzyme inhibitor, which can be crucial in the treatment of diseases where enzyme activity is dysregulated. For example:

- Target Enzymes : Kinases and phosphatases involved in signaling pathways.

- Effect : Modulation of cellular signaling can lead to reduced proliferation of cancer cells or modulation of inflammatory responses.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. The chloropyrimidine moiety is often associated with increased activity against bacterial strains:

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus, Escherichia coli |

| Related Compounds | Broad-spectrum | Gram-positive and Gram-negative bacteria |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

- Cell Lines Tested : A431 (vulvar epidermal carcinoma), MCF7 (breast cancer).

- Findings : The compound demonstrated selective cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells.

Case Studies and Research Findings

- Study on Antibacterial Efficacy :

- Cytotoxicity Assessment :

- Structure-Activity Relationship (SAR) :

Q & A

Basic: What synthetic methodologies are recommended for preparing N1-(4-chloropyrimidin-2-yl)propane-1,3-diamine hydrochloride?

Answer:

The synthesis typically involves nucleophilic substitution of 4-chloro-2-aminopyrimidine with propane-1,3-diamine under controlled conditions. For example, Cu(I)-catalyzed coupling (e.g., using CuI with ligands like L-proline) can facilitate amine-pyrimidine bond formation, followed by HCl treatment to isolate the hydrochloride salt . Stepwise procedures, as seen in related compounds, may include protecting group strategies (e.g., tert-butyl carbamates) to improve regioselectivity . Purity is confirmed via recrystallization or column chromatography.

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Answer:

Key characterization methods include:

- 1H/13C NMR : To identify proton environments (e.g., pyrimidine ring protons at δ 6.8–8.5 ppm, diamine chain signals at δ 1.5–3.5 ppm) and confirm substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Peaks near 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C-Cl vibrations) confirm functional groups .

- Elemental Analysis : Ensures stoichiometry of the hydrochloride salt.

Advanced: How do structural modifications influence biological activity in related compounds?

Answer:

Structural analogs demonstrate that:

- Pyrimidine Substituents : Bromination (e.g., K137, a tetrabromo-benzimidazole derivative) enhances kinase inhibition by increasing hydrophobic interactions with ATP-binding pockets .

- Diamine Chain Length : Shorter chains reduce steric hindrance, improving binding to targets like CXCR4 (see related propane-1,3-diamine-based antagonists) .

- Hydrochloride Salt Formation : Protonation of the diamine chain improves solubility and bioavailability, critical for in vitro assays .

Advanced: How can crystallographic data resolve ambiguities in the hydrochloride salt’s structure?

Answer:

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) determines:

- Counterion Placement : Cl⁻ location relative to protonated amine groups .

- Hydrogen Bonding : Interactions between NH₃⁺ and pyrimidine N atoms stabilize the crystal lattice .

- Torsion Angles : Confirm conformational flexibility of the diamine chain, which impacts molecular docking studies .

Advanced: How should researchers address contradictions in antimicrobial or cytotoxicity data?

Answer:

Discrepancies may arise from:

- Assay Conditions : Variations in bacterial strain sensitivity (e.g., Gram-positive vs. Gram-negative) or culture media pH affecting compound ionization .

- Derivative Effects : Substituent changes (e.g., 7-chloroquinoline vs. pyrimidine cores) alter membrane permeability, as seen in cytotoxicity studies .

- Purity Controls : HPLC or TLC validation ensures impurities do not skew results .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

- Docking Simulations : Tools like AutoDock predict binding modes to targets (e.g., kinases, GPCRs) using pyrimidine and diamine pharmacophores .

- QSAR Models : Correlate electronic properties (e.g., Cl substituent’s Hammett σ value) with IC₅₀ data from kinase inhibition assays .

- Molecular Dynamics (MD) : Simulate hydrochloride salt dissociation in aqueous environments to optimize formulation .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize yield in large-scale synthesis?

Answer:

- Catalyst Screening : CuI/ligand systems (e.g., L-proline) improve coupling efficiency in diamine-pyrimidine bond formation .

- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates .

- Scaling Strategies : Continuous-flow reactors reduce side reactions and improve heat management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.